2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid
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Overview
Description
2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a fluorosulfonyl group attached to an imidazole ring, which imparts distinct reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid typically involves the introduction of the fluorosulfonyl group into the imidazole ring. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals.
Industrial Production Methods
Industrial production of this compound may involve phase-transfer catalysis approaches to ensure safety and cost-effectiveness. The use of solid reagents such as sulfuryl fluoride gas (SO2F2) and other solid reagents like FDIT and AISF has been reported to be effective in the large-scale synthesis of sulfonyl fluorides .
Chemical Reactions Analysis
Types of Reactions
2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl fluorides.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: The fluorosulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuryl fluoride gas, electrophilic fluorination agents, and various catalysts. The reaction conditions often involve controlled temperatures and the use of solvents like chloroform and DMSO .
Major Products
The major products formed from these reactions include various sulfonyl fluorides and their derivatives, which are valuable intermediates in organic synthesis and medicinal chemistry .
Scientific Research Applications
2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a building block in click chemistry.
Biology: The compound is utilized in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity and alter protein function, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-2-(fluorosulfonyl)acetic acid
- Hexafluoroisobutenylidene sulfate
- Sulfonyl fluorides
Uniqueness
2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid is unique due to its imidazole ring structure, which provides additional sites for chemical modification and interaction with biological targets. This makes it more versatile compared to other sulfonyl fluorides, which may lack such structural features .
Properties
CAS No. |
2648940-71-8 |
---|---|
Molecular Formula |
C4H3FN2O4S |
Molecular Weight |
194.1 |
Purity |
95 |
Origin of Product |
United States |
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